molecular formula C24H31FN2O3 B247367 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide

Cat. No.: B247367
M. Wt: 414.5 g/mol
InChI Key: KRUXPENPUGDVMQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a fluorobenzyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzyl group, and the attachment of the dimethoxyphenyl group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with the piperidine derivative.

    Attachment of the Dimethoxyphenyl Group: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the dimethoxyphenyl group reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C24H31FN2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C24H31FN2O3/c1-26(13-11-18-9-10-22(29-2)23(15-18)30-3)24(28)20-7-5-12-27(17-20)16-19-6-4-8-21(25)14-19/h4,6,8-10,14-15,20H,5,7,11-13,16-17H2,1-3H3

InChI Key

KRUXPENPUGDVMQ-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)F

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)F

Origin of Product

United States

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